

Preclinical Toxicology of Iprazochrome: A

Technical Guide

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Compound of Interest		
Compound Name:	Iprazochrome	
Cat. No.:	B1211880	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprazochrome is a synthetic, water-soluble derivative of adrenochrome with applications in the prophylactic treatment of migraine and the management of diabetic retinopathy.[1] Its therapeutic effects are primarily attributed to its activity as a serotonin antagonist, specifically at the 5-HT2D receptor, and its ability to neutralize other vasoactive compounds such as bradykinin and histamine.[1] This technical guide provides a comprehensive overview of the preclinical toxicology studies essential for the safety assessment of **Iprazochrome**, detailing experimental protocols and presenting available data. The guide also visualizes the key signaling pathways associated with its mechanism of action.

Data Presentation: Summary of Quantitative Toxicology Data

Comprehensive quantitative data from preclinical toxicology studies of **Iprazochrome** are not extensively available in the public domain. The following tables summarize the accessible information.

Table 1: Acute Toxicity



Species	Route of Administration	Dose	Observed Effects	Reference
Mice (male and female)	Oral (p.o.)	10,000 mg/kg	No death or abnormal behaviors observed.	[2]
Rats (male and female)	Oral (p.o.)	10,000 mg/kg	No death or abnormal behaviors observed.	[2]
Mice (male and female)	Intravenous (i.v.)	80 mg/kg	No death or abnormal behaviors observed.	[2]
Rats (male and female)	Intravenous (i.v.)	80 mg/kg	No death or abnormal behaviors observed.	[2]

No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose (LD50) values from subacute, chronic, reproductive, and carcinogenicity studies are not publicly available.

Experimental Protocols

The following sections detail the standard methodologies for key preclinical toxicology studies relevant to the safety assessment of a compound like **Iprazochrome**.

Acute Toxicity Studies

Objective: To determine the potential toxicity of a substance after a single dose and to identify the maximum tolerated dose (MTD).

Methodology:



- Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
- Administration: The route of administration should be relevant to the intended clinical use (e.g., oral gavage for an orally administered drug).
- Dose Levels: A range of doses, including a limit dose of 2000 mg/kg for oral studies in rodents, is tested in a small number of animals per group.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Endpoint: Determination of the LD50 (if mortality occurs) and the MTD. A full necropsy is performed on all animals at the end of the study.

Repeated-Dose Toxicity Studies (Subacute and Chronic)

Objective: To evaluate the toxicological profile of a substance following repeated administration over a prolonged period.

Methodology:

- Duration: Subacute studies typically last for 28 days, while chronic studies can range from 3 to 12 months, depending on the intended duration of clinical use.
- Species: Two species, a rodent and a non-rodent, are generally used.
- Dose Levels: At least three dose levels (low, mid, high) and a control group are included. The
 high dose should produce some evidence of toxicity but not mortality.
- Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at selected intervals.
- Endpoint: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).



Reproductive and Developmental Toxicity Studies

Objective: To assess the potential effects of the substance on fertility, embryonic and fetal development, and pre- and postnatal development.

Methodology:

- Fertility and Early Embryonic Development (Segment I): Male and female rats are dosed before mating, during the mating period, and for females, through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.
- Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations and variations.
- Prenatal and Postnatal Development (Segment III): Pregnant rats are dosed from implantation through lactation. The health, growth, and development of the offspring (F1 generation) are monitored into adulthood, including their reproductive performance.

Genotoxicity Studies

Objective: To determine if the substance can induce mutations or chromosomal damage.

Methodology:

- Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
- In Vitro Chromosomal Aberration Test: Mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes) are exposed to the test substance to assess for structural chromosomal damage.[3][4][5][6]
- In Vivo Micronucleus Test: Rodents are treated with the substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei, which are indicative of chromosomal damage.

Carcinogenicity Studies



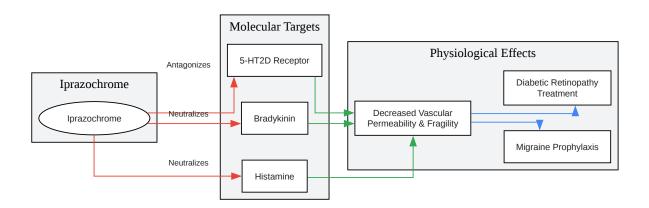
Objective: To assess the tumorigenic potential of a substance after long-term exposure.

Methodology:

- Species and Duration: Typically conducted in rats and mice over a two-year period.
- Dose Levels: At least three dose levels and a control group are used. The highest dose should be the MTD determined in shorter-term studies.
- Administration: The route of administration should be the intended clinical route.
- Endpoint: The incidence and type of tumors in the treated groups are compared to the control group. A full histopathological examination of all tissues is performed.

Signaling Pathways and Experimental Workflows

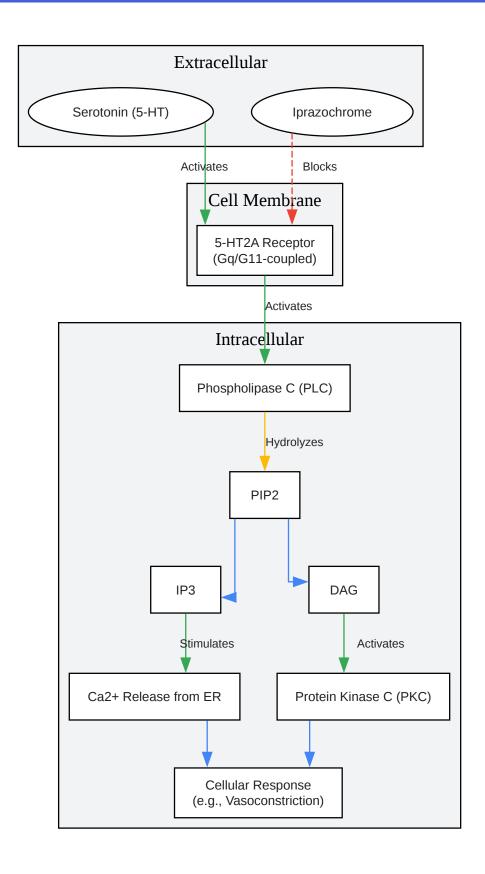
The following diagrams illustrate the key signaling pathways affected by **Iprazochrome** and a general workflow for preclinical toxicology assessment.



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Caption: Iprazochrome's primary mechanism of action.

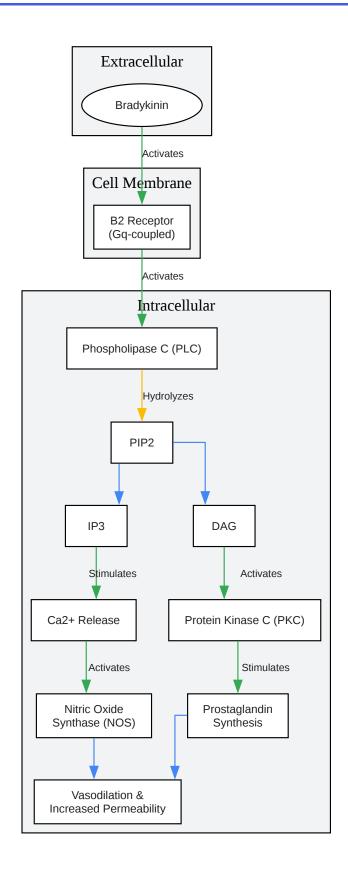




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Caption: Antagonism of the 5-HT2A receptor signaling pathway by **Iprazochrome**.

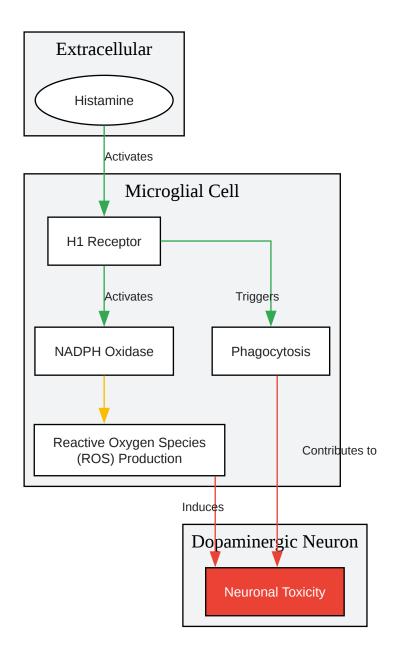




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Caption: Bradykinin signaling pathway leading to vasodilation.

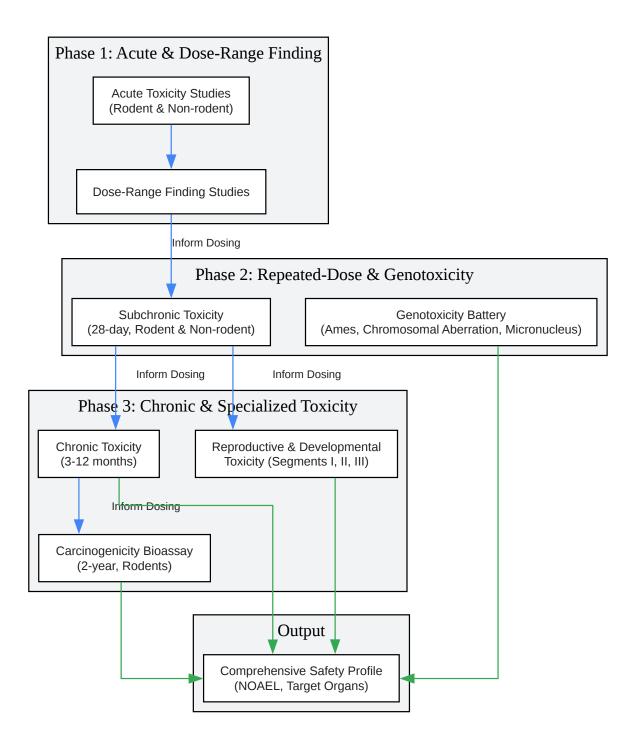




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Caption: Histamine-induced microglial activation and neurotoxicity.





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Caption: General workflow for preclinical toxicology assessment.



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